molecular formula C17H17N3O2 B14991046 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14991046
M. Wt: 295.34 g/mol
InChI Key: ILXXWXCUABVDII-BQYQJAHWSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the methoxyphenyl and pyrrolidine intermediates. These intermediates are then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the methoxyphenyl and pyrrolidine rings .

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-5-(morpholin-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

What sets 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H17N3O2/c1-21-14-6-4-5-13(11-14)7-8-16-19-15(12-18)17(22-16)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3/b8-7+

InChI Key

ILXXWXCUABVDII-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCCC3)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCCC3)C#N

Origin of Product

United States

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